Dimethyl thiophene-2,3-dicarboxylate
Overview
Description
Dimethyl thiophene-2,3-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by two ester groups attached to the 2 and 3 positions of the thiophene ring
Mechanism of Action
Target of Action
Dimethyl thiophene-2,3-dicarboxylate is a derivative of thiophene, a five-membered aromatic ring system . Thiophene and its derivatives have emerged as significant entities in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital . .
Mode of Action
Thiophene derivatives are known for their potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching, and more . This suggests that this compound might interact with its targets to influence these applications.
Biochemical Pathways
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might affect pathways related to electron transfer and energy conversion.
Result of Action
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might influence electron transfer and energy conversion processes at the molecular level.
Action Environment
It is known that environmental factors can significantly impact the performance of organic electronic devices , suggesting that similar factors might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl thiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl thiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene-2,3-dicarboxylic acid.
Reduction: Thiophene-2,3-dimethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl thiophene-2,3-dicarboxylate has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.
Medicinal Chemistry: Research investigates its potential as a precursor for bioactive molecules with therapeutic applications.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Another esterified thiophene derivative with ester groups at the 2 and 5 positions.
Thiophene-2,3-dicarboxylic acid: The non-esterified form of the compound.
Thiophene-2,5-dicarboxylic acid: A similar compound with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
Dimethyl thiophene-2,3-dicarboxylate is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Biological Activity
Dimethyl thiophene-2,3-dicarboxylate (DMTDC) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
DMTDC is characterized by its thiophene ring structure with two carboxylate groups. The molecular formula is , and it has a CAS number of 14300-68-6. The compound can be synthesized through various methods, typically involving the esterification of thiophene-2,3-dicarboxylic acid with methanol in the presence of acid catalysts. This reaction yields DMTDC with moderate to high yields depending on the reaction conditions.
Antimicrobial Properties
DMTDC has been investigated for its antimicrobial properties against various pathogens. A notable study evaluated several thiophene derivatives, including DMTDC, against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. The results indicated that DMTDC exhibited significant antibacterial activity, particularly against MRSA and C. difficile, with minimum inhibitory concentration (MIC) values in the low microgram range .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Methicillin-resistant S. aureus | 4 - 8 | Strong |
E. coli | 16 - 32 | Moderate |
C. difficile | 2 - 4 | Very strong |
C. albicans | 32 - 64 | Weak |
Anti-inflammatory Effects
Preliminary studies suggest that DMTDC may possess anti-inflammatory properties. In vitro assays demonstrated that DMTDC could inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases, although further research is required to elucidate the underlying mechanisms .
The precise mechanism by which DMTDC exerts its biological effects remains under investigation. However, studies indicate that its activity may be linked to the disruption of microbial cell membranes and inhibition of key metabolic pathways in bacteria. Molecular docking studies have shown that DMTDC can effectively bind to bacterial proteins involved in cell wall synthesis, enhancing its antimicrobial efficacy .
Case Studies
- Antimicrobial Activity Against MRSA : In a controlled study, DMTDC was administered to cultures infected with MRSA. The results showed a significant reduction in bacterial counts after treatment with DMTDC compared to untreated controls, indicating its potential as a therapeutic agent against resistant strains .
- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of DMTDC led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting it may modulate inflammatory responses effectively.
Properties
IUPAC Name |
dimethyl thiophene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDISBFSPJVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344609 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-68-6 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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